Chiral Differentiation vs. Parent Scaffold
2-Fluoro-2,3-dihydro-1H-inden-1-amine differs fundamentally from its closest non-fluorinated analog, 2,3-dihydro-1H-inden-1-amine, through the introduction of a chiral center at the 2-position. The parent 1-aminoindane scaffold is achiral at the carbon bearing the amine [1]. The 2-fluoro substitution creates a new stereocenter, yielding a pair of cis/trans diastereomers, such as the characterized (1S,2R)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1909293-55-5) . This introduces stereochemical complexity that can be exploited to achieve higher target selectivity in drug design, a feature validated by the development of potent and selective 2,3-dihydro-1H-inden-1-amine-based MAO-B inhibitors showing IC50 values as low as 0.11 µM [2].
| Evidence Dimension | Number of Stereocenters on the Indane Core |
|---|---|
| Target Compound Data | 1 (at the 2-position bearing fluorine) |
| Comparator Or Baseline | 2,3-dihydro-1H-inden-1-amine (0 stereocenters on the core, exclusive of enantiomerically pure forms) |
| Quantified Difference | 2-fluoro scaffold introduces a chiral center, creating stereoisomers that are absent in the non-fluorinated 1-aminoindane baseline. |
| Conditions | Comparison of 2D molecular structures based on PubChem data. |
Why This Matters
The introduction of a stereocenter provides a tangible synthetic handle for accessing enantiomerically and diastereomerically pure compounds, a critical capability for exploring chirality-dependent binding in drug discovery programs targeting enzymes like MAO-B.
- [1] PubChem. (2024). Compound Summary for CID 2794441, 1-Aminoindane Hydrochloride. National Library of Medicine. View Source
- [2] Li, S., Lv, X., Cheng, K., Tian, Y., Huang, X., Kong, H., Duan, Y., Han, J., Liao, C., & Xie, Z. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1090-1093. View Source
